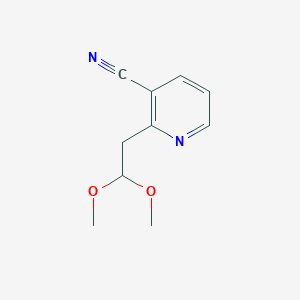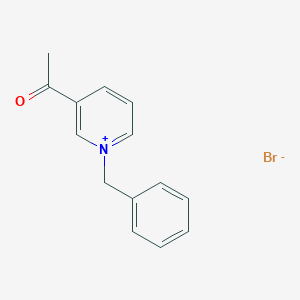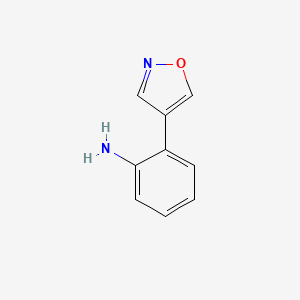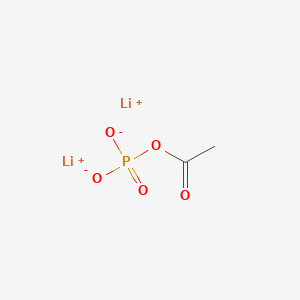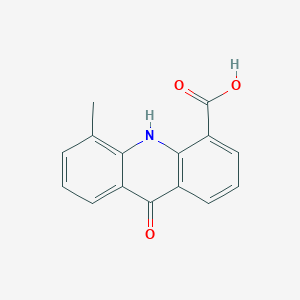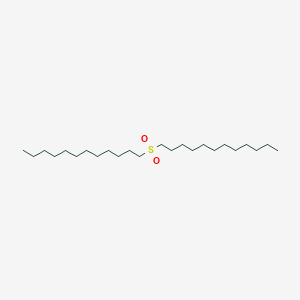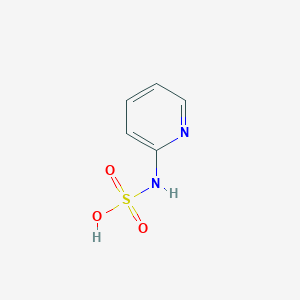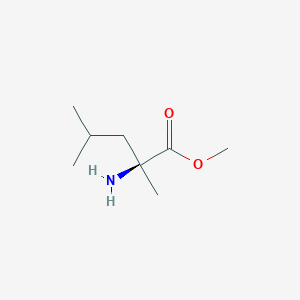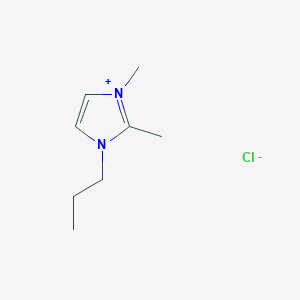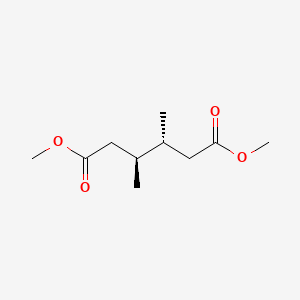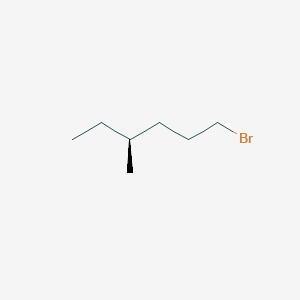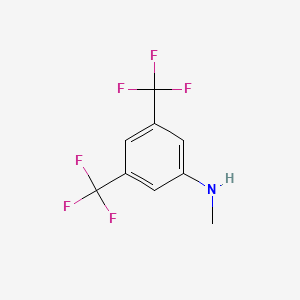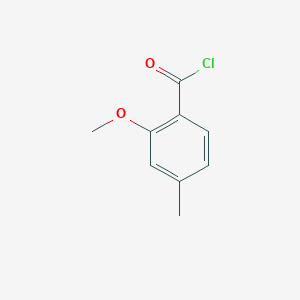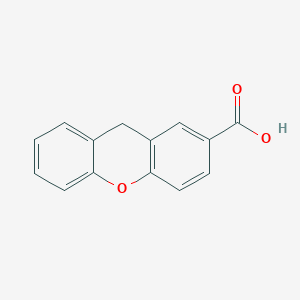
9H-Xanthene-2-carboxylic acid
描述
9H-Xanthene-2-carboxylic acid is a derivative of xanthene, a tricyclic aromatic compound. Xanthene derivatives are known for their diverse biological and pharmacological activities. The structure of this compound includes a dibenzo-γ-pyrone scaffold, which is a common feature among xanthene compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-2-carboxylic acid typically involves the intramolecular acylation of 2-(3-carboxyphenoxy)benzoic acid or 2,2′-oxydibenzoic acid . This reaction can be catalyzed by various agents, including zinc chloride and phosphoryl chloride, to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for xanthene derivatives often utilize microwave heating to enhance reaction efficiency and yield. The classical method involves heating a mixture of polyphenol and salicylic acids with acetic anhydride as the dehydrating agent .
化学反应分析
Types of Reactions: 9H-Xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by reagents like bromine and chlorine.
Common Reagents and Conditions:
Oxidation: Copper acetate, TEMPO, and oxygenation conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products: The major products formed from these reactions include various substituted xanthene derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .
科学研究应用
9H-Xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex xanthene derivatives.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and fluorescent markers.
作用机制
The mechanism of action of 9H-Xanthene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting anti-diabetic properties . Additionally, its anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways .
相似化合物的比较
Xanthone: Another xanthene derivative with a similar dibenzo-γ-pyrone scaffold.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety of the xanthone chromophore.
5,6-Dimethylxanthone-4-acetic acid (DMXAA): A carboxyxanthone derivative developed as an anti-tumor agent.
Uniqueness: 9H-Xanthene-2-carboxylic acid is unique due to its specific carboxyl group at the 2-position, which imparts distinct chemical and biological properties. This structural feature allows for targeted modifications and the development of new derivatives with enhanced activities .
属性
IUPAC Name |
9H-xanthene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSHCCNDCDLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498326 | |
| Record name | 9H-Xanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40274-68-8 | |
| Record name | 9H-Xanthene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)
